Cefixime Impurity B (Mixture of Diastereomers)
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Overview
Description
Cefixime Impurity B (Mixture of Diastereomers) is an impurity associated with the third-generation cephalosporin antibiotic, Cefixime. This compound is characterized by its molecular formula C15H17N5O6S2 and a molecular weight of 427.45 . It is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other. The presence of this impurity is significant in the quality control and analytical testing of Cefixime to ensure the purity and efficacy of the antibiotic.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cefixime Impurity B involves complex organic reactionsThe reaction conditions typically involve the use of various reagents and catalysts under controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of Cefixime Impurity B is carried out in cGMP (current Good Manufacturing Practice) facilities. The process involves large-scale synthesis using high-purity reagents and stringent quality control measures to ensure the consistency and purity of the impurity. The production capacity can range from kilograms to metric tons, depending on the demand and application.
Chemical Reactions Analysis
Types of Reactions
Cefixime Impurity B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of sulfoxides or sulfones, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Cefixime Impurity B has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its role in the stability and efficacy of Cefixime formulations.
Mechanism of Action
The mechanism of action of Cefixime Impurity B is closely related to its parent compound, Cefixime. Cefixime works by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death. This is achieved by binding to penicillin-binding proteins (PBPs) that are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . The impurity itself may not have significant antibacterial activity but is important in understanding the overall stability and efficacy of the antibiotic formulation.
Comparison with Similar Compounds
Cefixime Impurity B can be compared with other similar impurities found in cephalosporin antibiotics. Some of these similar compounds include:
Cefixime Impurity A: Another impurity associated with Cefixime, characterized by different stereochemistry and functional groups.
Cefixime Impurity C: A structurally related impurity with variations in the side chains and functional groups.
Cefixime Impurity D: An impurity with distinct chemical properties and potential biological activity
The uniqueness of Cefixime Impurity B lies in its specific stereochemistry and the presence of particular functional groups that differentiate it from other impurities. This uniqueness is crucial for the accurate identification and quantification of the impurity in analytical testing.
Properties
CAS No. |
1335475-19-8 |
---|---|
Molecular Formula |
C15H17N5O6S2 |
Molecular Weight |
427.46 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Acetic acid, 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-oxo-2-[[(1,2,5,7-tetrahydro-5-methyl-7-oxo-4H-furo[3,4-d][1,3]thiazin-2-yl)methyl]amino]ethylidene]amino]oxy]- |
Origin of Product |
United States |
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